molecular formula C10H18O4 B1601407 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate CAS No. 92418-59-2

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Cat. No. B1601407
CAS RN: 92418-59-2
M. Wt: 202.25 g/mol
InChI Key: JMMOQNCIYAMRDB-UHFFFAOYSA-N
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Description

“(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate” is a chemical compound with the molecular formula C10H18O4 . Its average mass is 202.247 Da and its monoisotopic mass is 202.120514 Da .

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMOQNCIYAMRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1COC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542257
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

CAS RN

92418-59-2
Record name (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a well-stirred solution of solketal (21, 62.6 ml, 500 mmol), Et3N (83.6 ml, 600 mmol) and DMAP (5 g, 40.9 mmol) in tert-butyl methyl ether (11) at 0° C., n-butyryl chloride (52.4 mL, 500 mmol) was added dropwise over a 75 minute period. The mixture was stirred for an additional hour at 0° C. and then at room temperature for an additional 5 hours. The mixture was diluted with AcOEt (11), washed with water (11), dried (MgSO4), filtered and evaporated to afford 22 (104.6 g, 500 mmol, 100%) as an oil. The material was used in the next step without any further purification.
Quantity
62.6 mL
Type
reactant
Reaction Step One
Name
Quantity
83.6 mL
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

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